N-Benzyl-4-bromonaphthalene-1-carboxamide
Overview
Description
N-Benzyl-4-bromonaphthalene-1-carboxamide is an organic compound with the molecular formula C18H14BrNO It is a derivative of naphthalene, characterized by the presence of a benzyl group, a bromine atom, and a carboxamide functional group
Biochemical Analysis
Biochemical Properties
N-Benzyl-4-bromonaphthalene-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of signaling proteins such as kinases and phosphatases, thereby altering the phosphorylation status of target proteins. This modulation can result in changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound may impact the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression. These interactions at the molecular level are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound may bind to intracellular proteins, affecting its localization and distribution within the cell. These interactions are crucial for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-bromonaphthalene-1-carboxamide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 4-bromonaphthalene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Naphthalene-1-carboxylic Acid: The brominated naphthalene is then converted to naphthalene-1-carboxylic acid through a carboxylation reaction.
Amidation: The final step involves the reaction of naphthalene-1-carboxylic acid with benzylamine to form this compound. This reaction is typically facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form N-Benzyl-4-aminonaphthalene-1-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of N-Benzyl-4-bromonaphthalene-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: N-Benzyl-4-hydroxynaphthalene-1-carboxamide.
Reduction: N-Benzyl-4-aminonaphthalene-1-carboxamide.
Oxidation: N-Benzyl-4-bromonaphthalene-1-carboxylic acid.
Scientific Research Applications
N-Benzyl-4-bromonaphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-4-bromonaphthalene-1-carboxamide depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Benzyl-4-chloronaphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-4-fluoronaphthalene-1-carboxamide: Contains a fluorine atom in place of bromine.
N-Benzyl-4-iodonaphthalene-1-carboxamide: Features an iodine atom instead of bromine.
Comparison: N-Benzyl-4-bromonaphthalene-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions, making it particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
N-benzyl-4-bromonaphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c19-17-11-10-16(14-8-4-5-9-15(14)17)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAMGLYGUTYURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742969 | |
Record name | N-Benzyl-4-bromonaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-64-6 | |
Record name | 1-Naphthalenecarboxamide, 4-bromo-N-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-4-bromonaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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